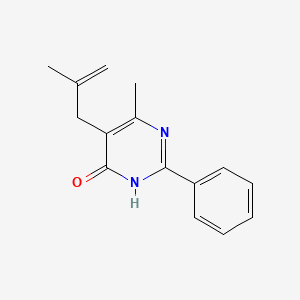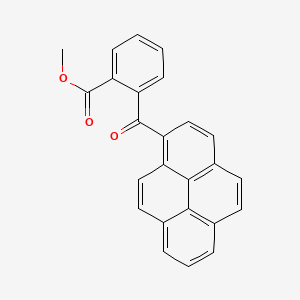![molecular formula C19H29NO B6120732 2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol](/img/structure/B6120732.png)
2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, in particular, is characterized by a piperidine ring attached to a phenylcyclohexyl group and an ethanol moiety. It has garnered interest in scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylcyclohexanone with piperidine under specific conditions to form the intermediate compound, which is then further reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylcyclohexyl group can be reduced to form different hydrogenated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phenylcyclohexylcarboxylic acid.
Reduction: Hydrogenated phenylcyclohexyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol involves its interaction with specific molecular targets in the body. It is believed to bind to neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By modulating the activity of these receptors, the compound can exert various pharmacological effects, including analgesia and anesthesia.
Comparison with Similar Compounds
Phencyclidine (PCP): Shares a similar structure with a phenylcyclohexyl group attached to a piperidine ring.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Methoxetamine: A derivative of ketamine with similar pharmacological effects.
Uniqueness: 2-[1-(4-Phenylcyclohexyl)piperidin-2-yl]ethanol is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike phencyclidine and ketamine, this compound has an ethanol group that may influence its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
2-[1-(4-phenylcyclohexyl)piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c21-15-13-18-8-4-5-14-20(18)19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-3,6-7,17-19,21H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZSDGPQYGTUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride](/img/structure/B6120653.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)

![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)
![4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B6120672.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6120676.png)
![N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B6120683.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6120688.png)

![6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6120706.png)
![(3-benzyl-1-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6120713.png)
![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6120724.png)
![N-[5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6120743.png)
